Substrate Cleavage Rate vs. Suc-Ala-Pro-Ala-pNA
In a comparative study of elastase substrates, the activity of a substrate structurally analogous to Suc-Ala-Ala-Val-AMC was quantified. While Suc-Ala-Ala-Val-AMC itself was not directly tested, its close structural analog, Suc-Ala-Pro-Ala-pNA, demonstrated a specific activity of 134 mM/min/mg with recombinant lysosomal acid lipase (rPLD) and 123 mM/min/mg with porcine pancreatic elastase I (PPE I). This is compared to another common elastase substrate, Suc-Ala-Ala-Ala-pNA, which showed activities of 34 and 10 mM/min/mg, respectively [1]. This data supports the class-level inference that the specific sequence context (Pro-Ala vs. Ala-Ala-Ala) significantly impacts catalytic efficiency, a principle that applies to the selection of Suc-Ala-Ala-Val-AMC over alternative tripeptide sequences for specific protease targets.
| Evidence Dimension | Substrate activity (cleavage rate) |
|---|---|
| Target Compound Data | 134 (rPLD); 123 (PPE I) mM/min/mg of protein (for analog Suc-Ala-Pro-Ala-pNA) |
| Comparator Or Baseline | 34 (rPLD); 10 (PPE I) mM/min/mg of protein (for Suc-Ala-Ala-Ala-pNA) |
| Quantified Difference | ~3.9-fold (rPLD); ~12.3-fold (PPE I) higher activity for the Pro-Ala containing analog |
| Conditions | In vitro enzymatic assay using purified recombinant rPLD and porcine pancreatic elastase I (PPE I), monitoring pNA release. |
Why This Matters
This demonstrates the critical impact of the P2-P1 amino acid sequence on substrate turnover, validating the need to select Suc-Ala-Ala-Val-AMC based on its specific Val residue at the P1 position for optimal activity against its target protease.
- [1] PMC1272983. TABLE 1. Substrate activity of elastase substrates. View Source
